Enhanced Lipophilicity (XLogP3-AA) Compared to the 4-Unsubstituted Benzothiazole Analog
The presence of the 4-methylthio substituent on the benzothiazole ring substantially increases the computed lipophilicity relative to the unsubstituted parent scaffold. The target compound (CAS 1226433-55-1) has a PubChem-computed XLogP3-AA of 3.9 [1]. The direct 4-H analog, 1-(benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)urea (CAS 26135-19-3), has a computed XLogP3-AA of approximately 2.8 [2]. This difference of ~1.1 log units indicates that the target compound is roughly 12-fold more lipophilic, which can translate to higher membrane permeability and potentially greater blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9 |
| Comparator Or Baseline | 1-(benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)urea (CAS 26135-19-3): XLogP3-AA ≈ 2.8 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem, standard conditions. |
Why This Matters
Higher lipophilicity can be beneficial for targets in the CNS or intracellular compartments, but must be balanced against solubility and metabolic clearance; procuring the correct analog ensures the intended pharmacokinetic profile.
- [1] PubChem. Compound Summary for CID 49676204. XLogP3-AA computed property. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 2758832, 1-(benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)urea. XLogP3-AA computed property. National Center for Biotechnology Information. View Source
